
4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONA
Descripción general
Descripción
1,3-Bis(4-fluorophenyl)propan-1-one, also known as 4'-fluoro-α-pyrrolidinopropiophenone (4F-PPP), is a synthetic cathinone that belongs to the class of designer drugs. It is a potent psychostimulant that has been reported to have similar effects to other synthetic cathinones such as mephedrone and methylone. The compound has gained popularity in recent years due to its availability and ease of synthesis.
Aplicaciones Científicas De Investigación
Estudios Antimicrobianos
Este compuesto se ha utilizado en la síntesis de hidrazonas derivadas de pirazol, que han demostrado ser potentes inhibidores del crecimiento de cepas resistentes a los fármacos de Staphylococcus aureus y Acinetobacter baumannii . Estas moléculas no son tóxicas para las células humanas a altas concentraciones .
Catinonas Sintéticas
El compuesto está relacionado con las catinonas sintéticas, un grupo de nuevas sustancias psicoactivas. Algunas de estas sustancias se han detectado por primera vez desde principios de 2019 hasta mediados de 2022 . Las catinonas sintéticas pueden representar una amenaza significativa para la salud y la vida .
Sondas de pH Fluorescentes
Los derivados de este compuesto se han utilizado en el desarrollo de sondas de pH fluorescentes. Estas sondas demuestran una mejora significativa de la fluorescencia en soluciones ácidas y se pueden utilizar para la medición del pH en soluciones acuosas.
Preparación de Quinoxalina
El compuesto se ha utilizado en la preparación de 2-(4-fluorofenil)-3-metilquinoxalina .
Síntesis de Derivados de Pirazolinas
Se sintetizaron dos nuevos derivados de pirazolina haciendo reaccionar la 4,4’-difluoro calcona con clorhidrato de semicarbazida y tiosemicarbazida en solución de hidróxido de sodio etanólico . Estos compuestos se confirmaron mediante datos de difracción de rayos X de monocristal y se apoyaron en datos espectroscópicos IR, RMN y de masas .
Síntesis de Derivados de Terfenil
El compuesto se ha utilizado en la síntesis de un nuevo derivado de terfenil, así como en la aromatización oxidativa de la α,β-ciclohexenona insaturada al correspondiente derivado fenólico .
Propiedades
IUPAC Name |
1,3-bis(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600546 | |
| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104147-29-7 | |
| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of 1,3-bis(4-fluorophenyl)propan-1-one?
A1: 1,3-Bis(4-fluorophenyl)propan-1-one serves as a crucial precursor in synthesizing diverse heterocyclic compounds, such as pyrazoles and oxadiazines [, ]. The molecule's structure significantly influences its reactivity and the resulting products. For instance, the two bromine substituents on the chalcone moiety in 1,3-bis(4-fluorophenyl)propan-1-one are almost anti-periplanar, with a Br—C—C—Br torsion angle of 176.9° []. This conformation likely influences its reactivity with nucleophiles like hydrazines, dictating the stereochemistry of the final heterocyclic products. Additionally, weak C—Br⋯π interactions observed in its crystal structure might contribute to its stability [].
Q2: How is 1,3-bis(4-fluorophenyl)propan-1-one used in heterocycle synthesis?
A2: 1,3-Bis(4-fluorophenyl)propan-1-one reacts differently with various hydrazines, leading to the formation of distinct heterocycles []. For example, its reaction with phenylhydrazine yields 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole []. In contrast, reacting it with 4-hydroxybenzohydrazide produces (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine []. These examples highlight the versatility of 1,3-bis(4-fluorophenyl)propan-1-one as a building block in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


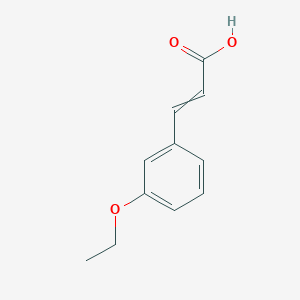

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
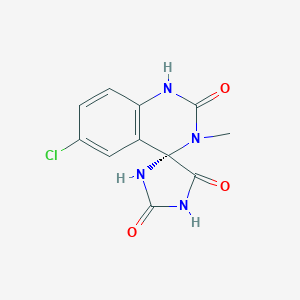
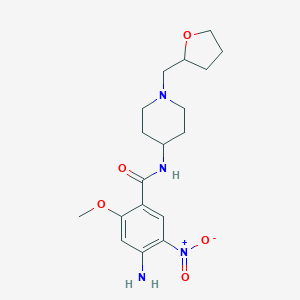
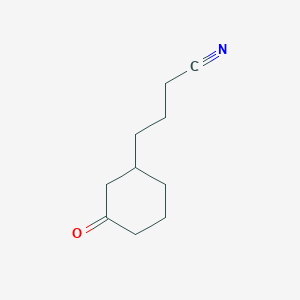
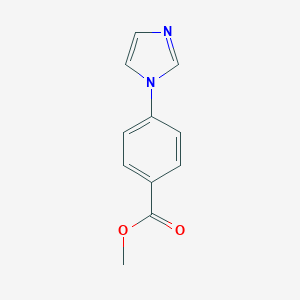
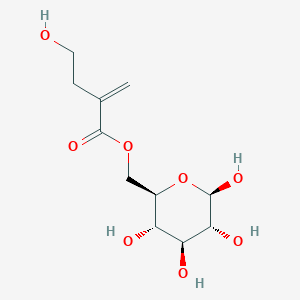
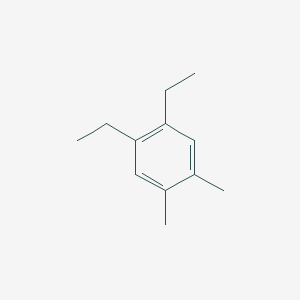

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
